(4-Methoxy-1-methylcyclohexyl)methanamine

Lipophilicity Drug-likeness Permeability

(4-Methoxy-1-methylcyclohexyl)methanamine (CAS 1499987-50-6) is a synthetic cyclohexylmethanamine derivative with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol. Structurally, it features a cyclohexane ring substituted at the 1-position with a methyl group and a methanamine (-CH2NH2) group, and at the 4-position with a methoxy (-OCH3) group.

Molecular Formula C9H19NO
Molecular Weight 157.257
CAS No. 1499987-50-6
Cat. No. B2422886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-1-methylcyclohexyl)methanamine
CAS1499987-50-6
Molecular FormulaC9H19NO
Molecular Weight157.257
Structural Identifiers
SMILESCC1(CCC(CC1)OC)CN
InChIInChI=1S/C9H19NO/c1-9(7-10)5-3-8(11-2)4-6-9/h8H,3-7,10H2,1-2H3
InChIKeySXYCYEXBRKKWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxy-1-methylcyclohexyl)methanamine (CAS 1499987-50-6): A Specialized Cyclohexylmethanamine Building Block for Research and Development


(4-Methoxy-1-methylcyclohexyl)methanamine (CAS 1499987-50-6) is a synthetic cyclohexylmethanamine derivative with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol [1]. Structurally, it features a cyclohexane ring substituted at the 1-position with a methyl group and a methanamine (-CH2NH2) group, and at the 4-position with a methoxy (-OCH3) group. This arrangement creates a geminal disubstituted quaternary carbon center at C1, distinguishing it from simpler cyclohexylmethanamine analogs. The compound is cataloged by multiple specialty chemical suppliers as a versatile small-molecule scaffold for chemical biology and medicinal chemistry research .

Why Generic Substitution Fails for (4-Methoxy-1-methylcyclohexyl)methanamine: Structural Nuances That Defeat Simple Interchange


Superficially similar cyclohexylmethanamine analogs cannot serve as drop-in replacements for (4-Methoxy-1-methylcyclohexyl)methanamine because subtle differences in substitution pattern produce measurable changes in key molecular properties that govern pharmacokinetic behavior, target engagement, and synthetic utility. The combination of a methoxy group at the 4-position and a methyl group at the 1-position creates a unique lipophilicity profile (XLogP3 = 1.1) that sits between the more hydrophilic (4-methoxycyclohexyl)methanamine (XLogP3 = 0.7) and the more lipophilic parent cyclohexylmethanamine (XLogP3 = 1.7) [1]. Additionally, the geminal disubstitution at C1 introduces steric constraints not present in mono-substituted analogs, which can alter metabolic stability and conformational preferences. These quantifiable property differences mean that substituting a 'close' analog will predictably shift permeability, solubility, and protein binding characteristics, potentially invalidating SAR conclusions or compromising synthetic yield.

Quantitative Differentiation Evidence for (4-Methoxy-1-methylcyclohexyl)methanamine Versus Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Against Des-Methyl and Parent Analogs

The computed octanol-water partition coefficient (XLogP3) of the target compound is 1.1, which is 0.4 log units higher than (4-methoxycyclohexyl)methanamine (XLogP3 = 0.7) and 0.6 log units lower than the unsubstituted parent cyclohexylmethanamine (XLogP3 = 1.7) [1]. This differential places the target compound in an intermediate lipophilicity range often associated with balanced permeability and aqueous solubility, a sweet spot for orally bioavailable small molecules.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area: 35.8% Increase Over Parent Scaffold Impacts CNS Penetration Predictions

The topological polar surface area (TPSA) of the target compound is 35.3 Ų, identical to (4-methoxycyclohexyl)methanamine but 9.3 Ų (35.8%) higher than the parent cyclohexylmethanamine (TPSA = 26.0 Ų) [1]. TPSA is a key descriptor for predicting blood-brain barrier penetration, with values below 60–70 Ų generally considered favorable for CNS exposure. The elevated TPSA relative to the parent scaffold arises from the methoxy oxygen acting as an additional hydrogen bond acceptor.

Blood-brain barrier CNS drug design TPSA

Hydrogen Bond Acceptor Count: Dual HBA Capability Versus Single HBA in Parent Scaffold

The target compound possesses two hydrogen bond acceptor (HBA) sites—the amine nitrogen and the methoxy oxygen—compared to only one HBA (the amine nitrogen) in the parent cyclohexylmethanamine [1]. This additional HBA capability, contributed by the 4-methoxy substituent, provides an extra point of polar interaction for protein binding and may influence selectivity profiles when engaging biological targets with complementary hydrogen bond donor residues.

Hydrogen bonding Target engagement Molecular recognition

Storage Temperature Requirement: -10°C Cold Storage Differentiates from Room-Temperature-Stable Analogs

The target compound requires storage at -10°C according to vendor specifications, whereas simpler analogs such as cyclohexylmethanamine are typically stored at room temperature (15–25°C) [1]. This cold-storage requirement suggests that the compound may have lower thermal stability or higher reactivity compared to unsubstituted or mono-substituted analogs, impacting procurement planning and laboratory handling protocols.

Stability Storage conditions Procurement logistics

Quasi-Quaternary Carbon Center: Steric Differentiation from 4-Methoxy-4-methyl Isomer

The target compound features a geminal methyl and aminomethyl substitution at the 1-position, creating a quasi-quaternary carbon center. In contrast, the isomeric (4-methoxy-4-methylcyclohexyl)methanamine (CAS 1956379-31-9) places both substituents at the 4-position, leaving the aminomethyl group attached to an unsubstituted ring carbon [1]. This positional isomerism results in different steric environments around the reactive amine, which can affect acylation rates, reductive amination yields, and the conformational preferences of the cyclohexane ring. While no direct kinetic comparison data are publicly available, the structural difference is fundamental for SAR studies.

Steric hindrance Metabolic stability Conformational restriction

Recommended Research and Procurement Scenarios for (4-Methoxy-1-methylcyclohexyl)methanamine Based on Differentiated Evidence


Optimizing Lipophilicity in CNS-Penetrant Lead Series

When a medicinal chemistry program requires a cyclohexylmethanamine scaffold with an XLogP3 between 0.9 and 1.3 to balance passive permeability and aqueous solubility, (4-Methoxy-1-methylcyclohexyl)methanamine (XLogP3 = 1.1) provides a precisely tuned option that the des-methyl analog (XLogP3 = 0.7) or the parent scaffold (XLogP3 = 1.7) cannot match without additional structural modifications [Section 3, Evidence Item 1]. This intermediate lipophilicity, combined with a TPSA of 35.3 Ų that remains well within CNS-favorable range, makes it a rational choice for lead optimization in neurological indications.

Structure-Activity Relationship Studies Requiring Dual Hydrogen Bond Acceptor Capability

In SAR campaigns where an additional HBA interaction is hypothesized to improve target binding affinity or selectivity, the 4-methoxy substituent on the target compound provides a second HBA site not available in the parent cyclohexylmethanamine (HBA = 1 vs. HBA = 2) [Section 3, Evidence Item 3]. This makes the compound a logical probe for testing whether a methoxy oxygen contributes favorably to pharmacophore models.

Synthetic Methodology Development with Sterically Hindered Amines

The geminal disubstitution at C1 creates a sterically encumbered primary amine environment distinct from that of the 4-methoxy-4-methyl isomer, where the aminomethyl group is attached to an unhindered methylene [Section 3, Evidence Item 5]. This structural feature makes the target compound a valuable benchmark substrate for developing or comparing amide coupling, reductive amination, or N-arylation methodologies where steric effects on yield and selectivity are of interest.

Procurement for Cold-Chain-Capable Laboratory Settings

Given the -10°C storage requirement [Section 3, Evidence Item 4], procurement of this compound is most suitable for laboratories with established freezer infrastructure and protocols for handling temperature-sensitive amines. Buyers without reliable cold-chain capabilities should consider whether room-temperature-stable analogs can meet their needs or budget for appropriate shipping and storage.

Quote Request

Request a Quote for (4-Methoxy-1-methylcyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.